

An In-depth Technical Guide to 6"-O-Acetyldaidzin: Physical and Chemical Properties

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Compound of Interest

Compound Name: 6"-O-Acetyldaidzin

Cat. No.: B190512

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This technical guide provides a comprehensive overview of the physical and chemical properties of **6"-O-Acetyldaidzin**, an isoflavone glycoside primarily isolated from soybeans. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of experimental workflows and biological pathways.

Physicochemical Properties

6"-O-Acetyldaidzin is a derivative of daidzin, a well-known isoflavone. The addition of an acetyl group at the 6" position of the glucose moiety alters its physical and chemical characteristics. A summary of its key properties is presented below.

Property	Value
CAS Number	71385-83-6[1]
Molecular Formula	C ₂₃ H ₂₂ O ₁₀ [1][2][3][4]
Molecular Weight	458.41 g/mol [1][2][3]
Melting Point	186-189 °C[5]
Solubility	Soluble in DMSO.[1] Predicted water solubility is 0.35 g/L.[5]
logP (Octanol-Water)	1.43 (ALOGPS), 0.9 (ChemAxon)[5]
pKa (Strongest Acidic)	8.96 (predicted)[5]
Polar Surface Area	151.98 Å ² (predicted)[5]
Hydrogen Bond Donors	4 (predicted)[5]
Hydrogen Bond Acceptors	9 (predicted)[5]
Rotatable Bond Count	6 (predicted)[5]
Appearance	Solid (specific color and form not detailed in provided results)
Storage Conditions	Store at -20°C for up to one month or at -80°C for up to six months to maintain stability.[1][6]

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of **6"-O-Acetyldaidzin**.

Technique	Key Findings
Mass Spectrometry (MS)	Electrospray ionization (ESI) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry is a common analytical method. The precursor ion in positive mode is typically observed as $[M+H]^+$ at an m/z of approximately 459.1286.[3]
Nuclear Magnetic Resonance (NMR)	1H and ^{13}C NMR are standard techniques for determining the precise structure, including the position of the acetyl group. While specific shifts are not detailed in the search results, predicted spectra are available in some databases.[7]
Infrared (IR) Spectroscopy	An IR spectrum would be expected to show characteristic peaks for the hydroxyl groups, the aromatic rings, the ester carbonyl of the acetyl group, and the glycosidic bond.

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and analysis of **6"-O-Acetyldaidzin**.

A common source of **6"-O-Acetyldaidzin** is toasted defatted soyflakes.[8][9] The following protocol is based on established methods for its extraction and purification.

- Extraction:
 - Combine toasted defatted soyflakes with a solvent mixture of acetone and 0.1 N hydrochloric acid (HCl) in a 5:1 ratio (mL of solvent to g of soyflakes).[8]
 - Stir the mixture overnight to ensure thorough extraction of isoflavones.
 - Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid soyflake residue.[8]

- Concentrate the filtrate using a rotary evaporator to reduce the solvent volume.
- Purification:
 - The concentrated extract can be further purified using column chromatography. A common stationary phase is Sephadex LH-20, with ethanol used as the mobile phase.[8]
 - Collect fractions and monitor them using High-Performance Liquid Chromatography (HPLC) to identify those containing **6"-O-Acetyldaidzin**.
 - Pool the relevant fractions and precipitate the compound by reducing the solvent polarity, for example, by adding water to a methanolic or ethanolic solution.[8]

High-Performance Liquid Chromatography (HPLC)

- Purpose: To quantify the concentration and assess the purity of **6"-O-Acetyldaidzin**.
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where isoflavones exhibit strong absorbance, typically around 260 nm.

Mass Spectrometry (MS) for Structural Confirmation

- Ionization: Electrospray Ionization (ESI) is suitable for polar molecules like **6"-O-Acetyldaidzin**.
- Analysis: High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the presence of the daidzein aglycone and the acetylated glucose moiety.

Biological Activity and Signaling Pathways

6"-O-Acetyldaidzin exhibits several biological activities, including antioxidant and potential anticancer effects.

It has been shown to significantly inhibit lipid peroxidation in rat liver microsomes with an IC_{50} of 8.2 μ M.[1][6] This antioxidant activity is a key feature of many isoflavones and is attributed to their ability to scavenge free radicals.

In the context of cancer research, in silico studies have suggested that **6"-O-Acetyldaidzin** may act as an inhibitor of the enzyme serine hydroxymethyltransferase 2 (SHMT2), which is involved in cancer cell metabolism.[10][11] By binding to SHMT2, it could potentially disrupt cancer cell proliferation.[10][11] The interaction is thought to be stabilized by multiple hydrogen bonds.[10] It is also suggested that isoflavones can interfere with signaling pathways like MAPK/ERK and PI3K/AKT/mTOR to limit cancer cell proliferation and induce apoptosis.[11]

Visualizations

The following diagrams illustrate the experimental workflow for isolating **6"-O-Acetyldaidzin** and a potential signaling pathway for its anticancer activity.

Caption: Experimental workflow for the isolation and analysis of **6"-O-Acetyldaidzin**.

Caption: Putative signaling pathway for the anticancer effects of **6"-O-Acetyldaidzin**.

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